2,6-Dibenzhydryl-4-methoxyaniline
CAS No.:
Cat. No.: VC13820809
Molecular Formula: C33H29NO
Molecular Weight: 455.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H29NO |
|---|---|
| Molecular Weight | 455.6 g/mol |
| IUPAC Name | 2,6-dibenzhydryl-4-methoxyaniline |
| Standard InChI | InChI=1S/C33H29NO/c1-35-28-22-29(31(24-14-6-2-7-15-24)25-16-8-3-9-17-25)33(34)30(23-28)32(26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-23,31-32H,34H2,1H3 |
| Standard InChI Key | JEWCJMKABQBVIB-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N)C(C4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | COC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Synthesis and Manufacturing
The synthesis of 2,6-dibenzhydryl-4-methoxyaniline follows a modified Friedel-Crafts alkylation protocol. As reported in a 2025 study, p-anisidine (4-methoxyaniline) reacts with diphenylmethanol in the presence of zinc chloride () and concentrated hydrochloric acid () at 160°C . The reaction proceeds via an electrophilic aromatic substitution mechanism, where acts as a Lewis acid catalyst to facilitate the formation of benzhydryl carbocations from diphenylmethanol. These carbocations subsequently attack the aromatic ring of p-anisidine at the ortho positions, yielding the disubstituted product.
Key synthetic details include:
-
Reagents: 2.0 equivalents of diphenylmethanol per equivalent of p-anisidine.
-
Catalyst: 0.5 equivalents of .
-
Reaction Time: 30 minutes under vacuum at 160°C.
-
Workup: Purification via recrystallization from a toluene/pentane mixture, achieving an 87% yield .
This method avoids hazardous brominated intermediates often employed in analogous syntheses, enhancing its industrial viability .
Structural Characterization
The compound’s structure has been unequivocally confirmed through nuclear magnetic resonance (NMR) spectroscopy:
Table 1: NMR Data for 2,6-Dibenzhydryl-4-methoxyaniline
| Spectrum | Chemical Shifts (δ, ppm) | Assignments |
|---|---|---|
| 7.30–7.09 (m, 20H) | Aromatic protons of benzhydryl groups | |
| 6.19 (s, 2H) | Methine protons () | |
| 5.50 (s, 2H) | protons | |
| 3.42 (s, 3H) | Methoxy group () | |
| 3.13 (s, 2H) | Primary amine () | |
| 158.9 | Quaternary carbon (OCH3-attached) | |
| 144.1–126.3 | Aromatic carbons |
The NMR spectrum reveals distinct resonances for the methoxy group (3.42 ppm) and the protons (3.13 ppm), while the aromatic region exhibits multiplet signals corresponding to the 20 phenyl protons.
Physical and Chemical Properties
2,6-Dibenzhydryl-4-methoxyaniline exhibits the following properties :
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 455.589 g/mol |
| Exact mass | 455.225 Da |
| Polar surface area (PSA) | 35.25 Ų |
| Partition coefficient (LogP) | 8.219 |
Notably, the high LogP value indicates significant hydrophobicity, which influences its solubility in nonpolar solvents like toluene and dichloromethane. Melting and boiling points remain unreported, likely due to decomposition at elevated temperatures.
Applications in Polymer Chemistry
2,6-Dibenzhydryl-4-methoxyaniline serves as a ligand in nickel- and palladium-based catalysts for the synthesis of polyolefin-polar block copolymers. In a landmark 2025 study, researchers employed this ligand to develop a "MILRad" (Metal-Ligand Radical) catalyst system capable of mediating both radical and coordination polymerization pathways . The benzhydryl groups provide steric bulk, stabilizing metal centers and preventing undesirable chain-transfer reactions. This dual functionality enables the one-pot synthesis of polyethylene-poly(methyl methacrylate) block copolymers, materials with potential applications in adhesives and compatibilizers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume